molecular formula C8H5NO4 B1210231 4-Nitrophenylglyoxal CAS No. 4974-57-6

4-Nitrophenylglyoxal

Cat. No. B1210231
CAS RN: 4974-57-6
M. Wt: 179.13 g/mol
InChI Key: ILVKBBGIGNSVDO-UHFFFAOYSA-N
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Patent
US05958959

Procedure details

6.60 (40 mmol) 4-nitroacetophenone was dissolved in 30 ml of diozane and 5 g, (45 mmol) selenium dioxyde was dissolved in 2.2 ml water and mixed. The mixture was refluxed for 16 hours with continuous stirring. The reaction mixture was passed through an alumina column to remove selenium. The solvent was evaporated in vacuum. The crude product was used in the next step without further purification. Rf 0.80(EtOAc) Y:7.00 (85%) IR(cm-1): 1730 (CO), 1520, 1330 (NO2)
[Compound]
Name
6.60
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=[O:3].[Se].[OH2:14]>>[N+:10]([C:7]1[CH:6]=[CH:5][C:4]([C:2]([CH:1]=[O:14])=[O:3])=[CH:9][CH:8]=1)([O-:12])=[O:11] |^3:12|

Inputs

Step One
Name
6.60
Quantity
40 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
45 mmol
Type
reactant
Smiles
[Se]
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 hours with continuous stirring
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to remove selenium
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.